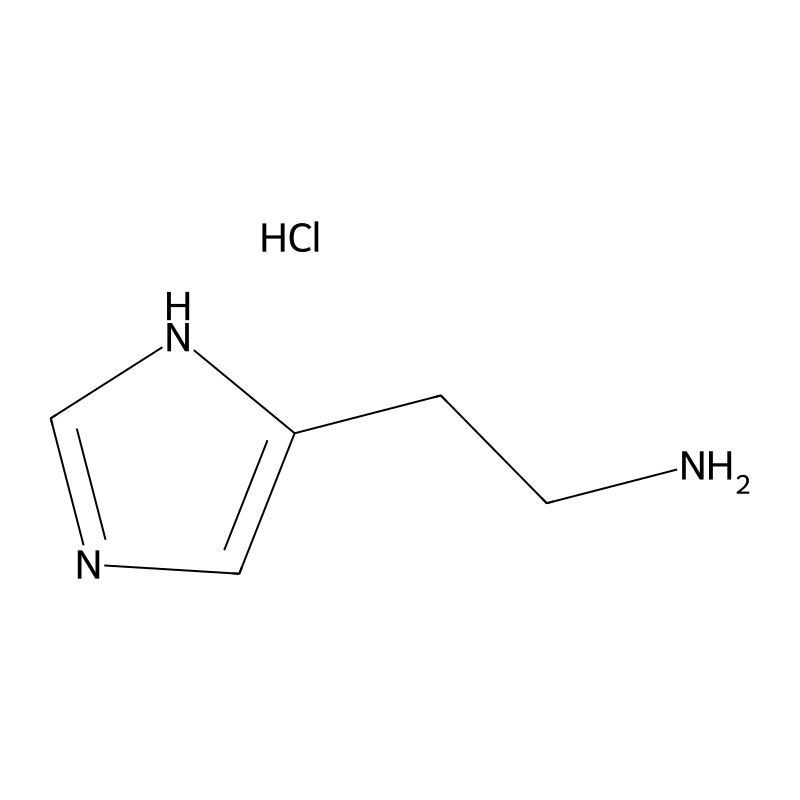

Histamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Histamine hydrochloride is a salt form of histamine, an organic nitrogenous compound that plays a crucial role in various physiological functions, including immune responses, gastric acid secretion, and neurotransmission. It is classified as a biogenic amine and is derived from the amino acid histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase. In its hydrochloride form, histamine appears as white hygroscopic crystals that are soluble in water and ethanol but insoluble in ether . The compound is known for its involvement in allergic reactions and is a key mediator in inflammatory responses.

- Decarboxylation: Histamine is synthesized from histidine through the removal of a carboxyl group.

- Methylation: Histamine can be methylated by histamine-N-methyltransferase to form N-methylhistamine, which is further metabolized into N-methylimidazole acetic acid .

- Oxidation: Histamine is also subjected to oxidative degradation by diamine oxidase and other enzymes, leading to various metabolites that are excreted from the body .

These reactions highlight histamine's dynamic role in both biosynthesis and metabolism within biological systems.

Histamine acts through four distinct G protein-coupled receptors: H1, H2, H3, and H4. Each receptor mediates different biological effects:

- H1 Receptors: Primarily involved in allergic responses, causing vasodilation and increased permeability of blood vessels.

- H2 Receptors: Stimulate gastric acid secretion from parietal cells in the stomach.

- H3 Receptors: Function as autoreceptors in the central nervous system, regulating neurotransmitter release.

- H4 Receptors: Play a role in immune responses by influencing chemotaxis of immune cells .

Histamine's biological effects include bronchoconstriction, increased heart rate, stimulation of gastric acid secretion, and modulation of neurotransmitter activity .

Histamine hydrochloride can be synthesized through several methods:

- Decarboxylation of Histidine: The most common method involves enzymatic decarboxylation of histidine using L-histidine decarboxylase. This reaction typically occurs under physiological conditions.

- Chemical Synthesis: Histamine can also be synthesized chemically using various organic synthesis techniques that involve the formation of the imidazole ring from simpler precursors.

- Salt Formation: Histamine base can be converted to its hydrochloride form by reacting it with hydrochloric acid, resulting in improved solubility and stability for pharmaceutical applications .

Histamine hydrochloride has diverse applications across medical and research fields:

- Pharmaceuticals: It is used in treatments for conditions like acute myeloid leukemia when combined with interleukin-2 to enhance immune response against cancer cells .

- Diagnostic Aid: Histamine dihydrochloride serves as a positive control in skin testing for allergies and hypersensitivity reactions.

- Research: It is utilized in studies investigating immune responses, neurotransmission, and gastrointestinal physiology due to its significant biological activities.

Histamine interacts with various pharmacological agents:

- Antihistamines: These drugs block histamine receptors (H1 or H2) to alleviate allergy symptoms or reduce gastric acid secretion. Common examples include diphenhydramine (H1 antagonist) and ranitidine (H2 antagonist) .

- Immunomodulatory Agents: In combination therapies for leukemia, histamine enhances the efficacy of interleukin-2 by promoting immune-mediated cytotoxicity against leukemic cells.

- CNS Effects: Studies indicate that histamine modulates neurotransmitter release in the central nervous system, affecting mood and cognition through H3 receptor interactions .

Several compounds share structural or functional similarities with histamine. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Function | Unique Features |

|---|---|---|---|

| Serotonin | Indole structure | Neurotransmitter involved in mood regulation | Derived from tryptophan; affects mood and sleep |

| Dopamine | Catechol structure | Neurotransmitter involved in reward pathways | Key role in motor control; linked to addiction |

| Epinephrine | Catechol structure | Hormone involved in fight-or-flight response | Acts as both a hormone and neurotransmitter |

| Acetylcholine | Quaternary amine | Neurotransmitter involved in muscle activation | Major role at neuromuscular junctions |

Histamine's uniqueness lies in its specific receptor interactions (H1-H4) that govern diverse physiological processes ranging from allergic responses to gastric secretion regulation. Its distinct synthesis pathway from histidine also sets it apart from other biogenic amines like serotonin or dopamine.